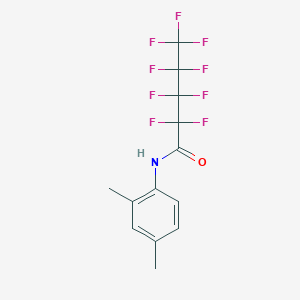![molecular formula C24H16N2O7 B12469973 3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12469973.png)
3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID is a complex organic compound with a unique structure that combines a phthalimide moiety with a benzoic acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID typically involves multiple steps:
Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide core.
Introduction of the Methoxycarbonyl Group:
Amidation: The final step involves the amidation reaction where the phthalimide derivative is reacted with benzoic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields alcohols or amines.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
科学研究应用
3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide and its derivatives share a similar core structure.
Benzoic Acid Derivatives: Compounds such as methyl benzoate and benzamide have similar functional groups.
Uniqueness
3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID is unique due to its combination of a phthalimide core with a benzoic acid derivative, which imparts distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C24H16N2O7 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
3-[[2-(4-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H16N2O7/c1-33-24(32)13-5-8-17(9-6-13)26-21(28)18-10-7-14(12-19(18)22(26)29)20(27)25-16-4-2-3-15(11-16)23(30)31/h2-12H,1H3,(H,25,27)(H,30,31) |
InChI 键 |
KVYOZWJFHIHLAW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile](/img/structure/B12469898.png)
![N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B12469901.png)
![Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12469910.png)

![3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12469937.png)
![N-(2,4-dichlorophenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B12469945.png)


![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B12469957.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12469961.png)
![3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469968.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide](/img/structure/B12469975.png)
